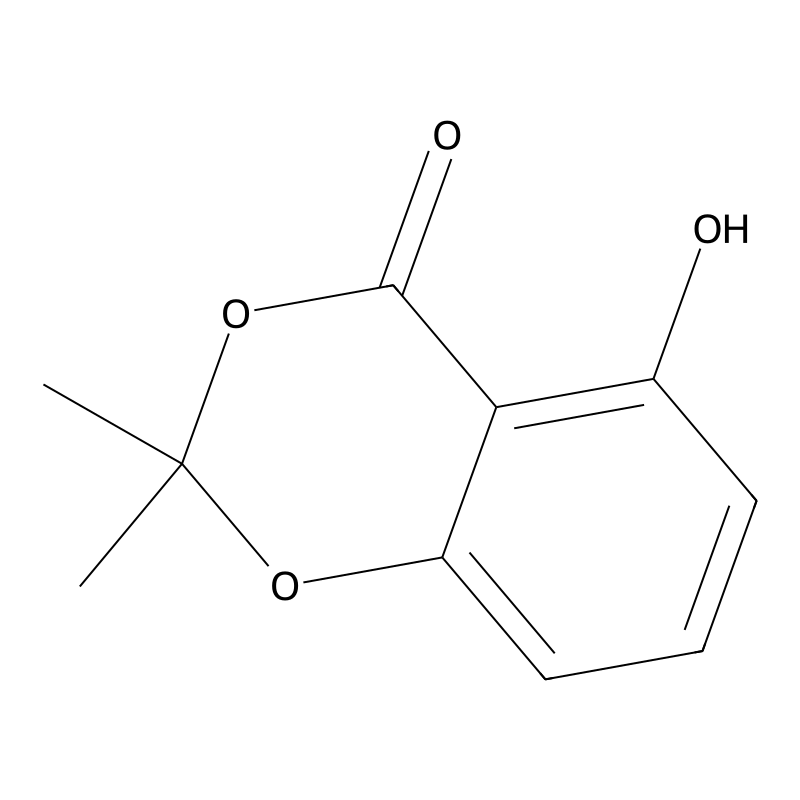

4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- is an organic compound characterized by its unique bicyclic structure, which consists of a benzodioxin moiety with a hydroxyl group and two methyl groups. Its chemical formula is , and it has a molecular weight of approximately 194.19 g/mol. The compound features a dioxin ring system, which contributes to its reactivity and biological activity.

- Oxidative Cyclization: The compound can undergo oxidative cyclization with alkenoic acids, leading to the formation of complex derivatives .

- Hydroxymethylation: It can react with formaldehyde in the presence of catalysts like alkali metal hydroxides to yield hydroxymethylated products .

- Acylation and Bromination: Synthetic routes often involve Friedel-Crafts acylation or bromination, although these methods may pose environmental risks due to high pollution levels associated with certain reagents .

Research indicates that 4H-1,3-benzodioxin-4-one derivatives exhibit significant biological activities:

- Antimicrobial Properties: Some derivatives have shown potential as antimicrobial agents against various pathogens.

- Phytotoxicity: The compound serves as a precursor for synthesizing phytotoxins, which can inhibit plant growth and affect agricultural yields .

- Antioxidant Activity: Certain studies suggest that it may possess antioxidant properties, contributing to its potential therapeutic applications.

Several synthesis methods have been developed for 4H-1,3-benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-. Common methods include:

- Hydroxymethylation of Methyl 4-Hydroxybenzoate:

- Bromochloromethane Reaction:

- Cyclization Reactions:

The applications of 4H-1,3-benzodioxin-4-one are diverse:

- Pharmaceuticals: Its derivatives are explored for potential use in drug development due to their biological activities.

- Agricultural Chemicals: Used in the formulation of herbicides and fungicides owing to their phytotoxic properties.

- Chemical Intermediates: Serves as a key intermediate in synthesizing various organic compounds.

Interaction studies have focused on the compound's ability to interact with biological macromolecules:

- Protein Binding: Research indicates that certain derivatives may bind effectively to proteins, influencing their biological activity.

- Cellular Uptake: Studies have shown varying degrees of cellular uptake, which is crucial for assessing the compound's therapeutic potential.

Several compounds share structural similarities with 4H-1,3-benzodioxin-4-one, each possessing unique properties:

The uniqueness of 4H-1,3-benzodioxin-4-one lies in its specific combination of functional groups and structural features that contribute to its distinct biological activities and synthetic utility.